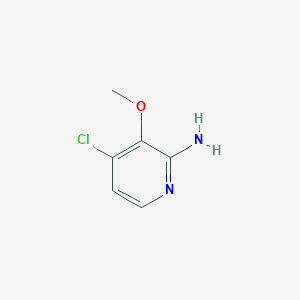

4-Chloro-3-methoxypyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

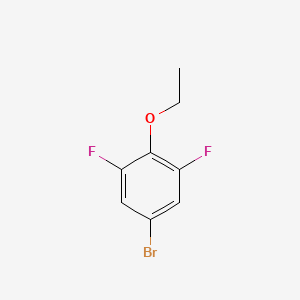

4-Chloro-3-methoxypyridin-2-amine is a chemical compound with the CAS Number: 1261452-97-4. It has a molecular weight of 158.59 and its IUPAC name is 4-chloro-3-methoxy-2-pyridinamine .

Molecular Structure Analysis

The InChI code for 4-Chloro-3-methoxypyridin-2-amine is 1S/C6H7ClN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9). This code provides a specific description of the molecule’s structure .Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

4-Chloro-3-methoxypyridin-2-amine serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and coupling reactions. For example, its use in the electrochemical functionalization of glassy carbon electrodes highlights its utility in creating modified surfaces for electrochemical applications. The process involves the reduction of diazonium cations derived from the corresponding amines, demonstrating its role in synthesizing electroactive layers (Shul et al., 2013).

Corrosion Inhibition

In the field of materials science, derivatives of 4-Chloro-3-methoxypyridin-2-amine have been explored as corrosion inhibitors. The synthesis of pyrimidine derivatives and their application in protecting mild steel in acidic environments illustrate the compound's significance in enhancing the longevity and durability of metals. These inhibitors function by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates, as evidenced by electrochemical studies (Yadav et al., 2015).

Amination Reactions

4-Chloro-3-methoxypyridin-2-amine also plays a crucial role in the amination of halopyridines, which is fundamental in creating a variety of aminated pyridine derivatives. These reactions, potentially involving intermediates like pyridyne, underscore the chemical's utility in synthesizing aminopyridines, compounds of interest in pharmaceuticals and agrochemicals. This versatility in chemical transformations demonstrates its importance in organic synthesis and drug discovery (Pieterse & Hertog, 2010).

Electrochemical Applications

The compound's role extends into electrochemical studies, where its derivatives are used to modify electrode surfaces. This application is critical in developing sensors and other electrochemical devices, where the modification of electrode surfaces can significantly enhance sensitivity, selectivity, and stability. The use of 4-Chloro-3-methoxypyridin-2-amine derivatives in such contexts underscores its potential in advancing electrochemical technologies (Shul et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous. It may be harmful if swallowed or in contact with skin, and it can cause skin irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-3-methoxypyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZUXTLFJUNEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(furan-2-yl)acrylamide](/img/structure/B2672978.png)

![5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672979.png)

![2-(5-chloro-2-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2672983.png)

![5-(1,2-dithiolan-3-yl)-N-[1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethyl]pentanamide](/img/structure/B2672985.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2672988.png)

![3-Cyclobutyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2672991.png)

![2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2672992.png)

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672996.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2672999.png)

![N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2673000.png)